2-(4-Chlorophenyl)-1-phenylethan-1-amine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

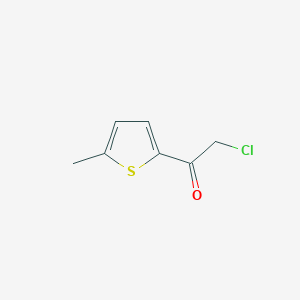

2-(4-Chlorophenyl)-1-phenylethan-1-amine hydrochloride, commonly referred to as CPPA, is a synthetic compound with a variety of uses in scientific research. It is a derivative of the parent compound phenethylamine, a class of compounds found in plants and animals that have been studied for their physiological and biochemical effects. CPPA has been used in a variety of laboratory experiments, including those related to neurotransmitter release, enzyme inhibition, and drug metabolism.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Chemical Synthesis and Characterization : Research has been conducted on synthesizing and characterizing compounds with similar structures, emphasizing their potential in creating new chemical entities with diverse biological activities. For example, studies on the synthesis and characterization of novel heterocyclic compounds with potential antibacterial activity have been reported. Such compounds incorporate similar structural motifs, demonstrating the utility of chlorophenyl and phenylethanamine derivatives in developing new therapeutic agents (Mehta, 2016).

Interactions with Ionophores : Investigations into how certain phenethylamines interact with ionophores in nonpolar solutions reveal insights into the structural and kinetic properties of these complexes. This research could have implications for understanding drug delivery mechanisms and the development of novel therapeutic agents (Shen & Patel, 1977).

Pharmacological Research

- Platelet Antiaggregating Activities : Compounds structurally related to 2-(4-Chlorophenyl)-1-phenylethan-1-amine hydrochloride have been explored for their sedative effects in mice and remarkable platelet antiaggregating activity, alongside moderate local anesthetic, analgesic, and anti-inflammatory activities. Such studies indicate the potential pharmacological applications of these compounds beyond their basic chemical interest (Bondavalli et al., 1990).

Material Science and Catalysis

- Catalysis and Material Synthesis : The compound's derivatives are being studied for their roles in catalysis and material synthesis, such as in the preparation of polymeric materials with specific functional groups. These applications demonstrate the compound's relevance in creating materials with tailored properties for industrial and environmental applications (Rossetto et al., 2015).

Corrosion Inhibition

- Corrosion Inhibition : Amine derivatives, including those structurally related to 2-(4-Chlorophenyl)-1-phenylethan-1-amine hydrochloride, have been synthesized and evaluated for their corrosion inhibition performance on mild steel in acidic media. This research highlights the compound's potential utility in protecting industrial materials against corrosion, thereby extending their service life and reducing maintenance costs (Boughoues et al., 2020).

Mecanismo De Acción

Target of Action

For instance, compounds with a 4-chlorophenyl group have been associated with anti-allergic activities .

Mode of Action

For example, compounds with a 4-chlorophenyl group have been associated with anti-allergic activities, potentially through interaction with H1 receptors .

Biochemical Pathways

For instance, compounds with a 4-chlorophenyl group have been associated with anti-allergic activities, potentially through interaction with H1 receptors .

Pharmacokinetics

For instance, a compound with a similar structure was found to have distinct stereospecific pharmacokinetic features .

Propiedades

IUPAC Name |

2-(4-chlorophenyl)-1-phenylethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClN.ClH/c15-13-8-6-11(7-9-13)10-14(16)12-4-2-1-3-5-12;/h1-9,14H,10,16H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWGCJYLRMVCORO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC2=CC=C(C=C2)Cl)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15Cl2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90988848 |

Source

|

| Record name | 2-(4-Chlorophenyl)-1-phenylethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90988848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Chlorophenyl)-1-phenylethan-1-amine hydrochloride | |

CAS RN |

69134-42-5 |

Source

|

| Record name | Phenethylamine, 4-chloro-N-phenyl-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069134425 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Chlorophenyl)-1-phenylethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90988848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(4-chlorophenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1352015.png)

![(5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetic acid](/img/structure/B1352016.png)